molecular formula C16H17N3O B1395057 2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide CAS No. 1021235-56-2

2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide

Cat. No.: B1395057
CAS No.: 1021235-56-2
M. Wt: 267.33 g/mol
InChI Key: UVOPATPMNCDTSM-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety fused with a hydroxybenzenecarboximidamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to generate the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Catalysts and reagents such as trifluoromethanesulfonic anhydride and 2-chloropyridine may be employed to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide is unique due to its combined quinoline and hydroxybenzenecarboximidamide structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOPATPMNCDTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
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2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
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2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
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2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
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2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide

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